An In-Depth Technical Guide to 3-(4-Chloro-2-methylphenyl)propanoic acid
An In-Depth Technical Guide to 3-(4-Chloro-2-methylphenyl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of 3-(4-Chloro-2-methylphenyl)propanoic acid, a halogenated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, and a robust synthetic pathway. Furthermore, it outlines a complete protocol for structural elucidation and purity confirmation using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Potential applications, particularly as an intermediate in pharmaceutical development, are discussed. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights and methodologies.
Introduction
Substituted phenylpropanoic acids are a significant class of organic compounds, forming the structural core of many active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] 3-(4-Chloro-2-methylphenyl)propanoic acid belongs to this class and is a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated phenyl ring attached to a propanoic acid moiety, offers a unique combination of lipophilicity and reactivity, making it a target of interest for the synthesis of more complex molecules. This guide serves as a practical resource, consolidating critical information on its synthesis, characterization, and handling from a senior application scientist's perspective.
Chemical Structure and Physicochemical Properties
The structural integrity of a compound is the foundation of its chemical behavior and biological activity. 3-(4-Chloro-2-methylphenyl)propanoic acid is characterized by a propanoic acid chain at position 1 of a benzene ring, with a methyl group at position 2 and a chlorine atom at position 4.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 3-(4-Chloro-2-methylphenyl)propanoic acid | N/A |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2][3] |
| Molecular Weight | 198.65 g/mol | [2][3] |
| CAS Number | 124244-16-2 (This isomer) | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 127-131 °C | [4] |
| pKa | ~4.61 (at 25°C, estimated for similar structure) | [4] |
| Storage | Sealed in a dry, cool environment (2-8°C recommended) | [3] |
Note: Data for the exact isomer can be limited; some data is inferred from closely related isomers like 3-(4-Chlorophenyl)propanoic acid.
Synthesis and Purification
The synthesis of 3-arylpropanoic acids can be achieved through various routes. A common and reliable method involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. This approach is often high-yielding and avoids harsh reagents.
Synthetic Scheme: Two-Step Synthesis from 4-Chloro-2-methylbenzaldehyde
A plausible and efficient synthesis begins with the Knoevenagel condensation of 4-chloro-2-methylbenzaldehyde with malonic acid to yield 3-(4-chloro-2-methylphenyl)acrylic acid (a cinnamic acid derivative), followed by catalytic hydrogenation to the desired propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-Chloro-2-methylphenyl)acrylic acid
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Rationale: This condensation reaction is a classic method for forming α,β-unsaturated acids. Pyridine acts as a base and solvent, while a small amount of piperidine serves as a more potent basic catalyst to facilitate the reaction.[5]
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-methylbenzaldehyde (1 eq.), malonic acid (1.2 eq.), and pyridine (3-4 volumes).
-
Add piperidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 115°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing water and crushed ice.
-
Acidify the mixture with concentrated hydrochloric acid (HCl) until a pH of 1-2 is reached, causing the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
Step 2: Synthesis of 3-(4-Chloro-2-methylphenyl)propanoic acid
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the carbon-carbon double bond of the acrylic acid without affecting the aromatic ring or the carboxylic acid group. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.
-
In a hydrogenation vessel, dissolve the crude 3-(4-chloro-2-methylphenyl)acrylic acid from Step 1 in a suitable solvent like ethanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 50 psi or as appropriate for the equipment) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
Purification:
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Analytical Characterization
Confirming the structure and purity of the final compound is a critical, self-validating step in any synthesis.[6] A combination of spectroscopic methods provides unambiguous proof of identity.
Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number of different types of protons and their neighboring environments. ¹³C NMR identifies the number of unique carbon environments. For propanoic acid derivatives, the acidic proton of the COOH group typically appears as a broad singlet far downfield (>10 ppm).[7]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances for a carboxylic acid include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[8]
Expected Spectroscopic Data
| Technique | Expected Data/Observations |
| ¹H NMR | - ~10-12 ppm: Broad singlet, 1H (COOH).[7]- ~7.0-7.4 ppm: Multiplets, 3H (Aromatic protons).- ~2.9 ppm: Triplet, 2H (-CH₂-Ar).- ~2.6 ppm: Triplet, 2H (-CH₂-COOH).- ~2.3 ppm: Singlet, 3H (Ar-CH₃). |
| ¹³C NMR | - ~178 ppm: C=O (Carboxylic acid).- ~135-140 ppm: Aromatic carbons (quaternary).- ~125-132 ppm: Aromatic carbons (CH).- ~35 ppm: -CH₂-Ar.- ~30 ppm: -CH₂-COOH.- ~19 ppm: Ar-CH₃. |
| Mass Spec (EI) | - m/z ~198/200: Molecular ion peaks (M⁺, M+2) in a ~3:1 ratio. |
| IR (KBr) | - ~2500-3300 cm⁻¹: Broad O-H stretch.- ~3000-3100 cm⁻¹: Aromatic C-H stretch.- ~2850-2960 cm⁻¹: Aliphatic C-H stretch.- ~1700 cm⁻¹: C=O stretch.[8]- ~1000-1100 cm⁻¹: C-Cl stretch. |
| Note: Specific chemical shifts (ppm) are estimates based on analogous structures and may vary depending on the solvent and instrument used.[7][9] |
Analytical Workflow Diagram
Caption: Standard workflow for the analytical characterization of the final product.
Applications and Biological Relevance
While specific applications for 3-(4-chloro-2-methylphenyl)propanoic acid are not extensively documented in public literature, its structure makes it a highly valuable building block in medicinal chemistry. Phenylpropanoic acid derivatives are well-known for their anti-inflammatory properties.[1][10]
This compound can serve as a key intermediate for the synthesis of:
-
Novel Anti-Inflammatory Agents: Modification of the carboxylic acid group to amides or esters can lead to new chemical entities with potentially improved efficacy or selectivity.
-
Agrochemicals: The phenoxypropionic acid class, which has a related structure, includes many commercial herbicides.[11]
-
Research Probes: It can be used in the synthesis of more complex molecules to probe biological systems or develop new chemical reactions.
The presence of the chloro and methyl groups on the phenyl ring allows for fine-tuning of steric and electronic properties, which is a crucial aspect of modern drug design.
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is paramount. Carboxylic acids, while generally weak acids, can be corrosive and irritating.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from strong bases and oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(4-Chloro-2-methylphenyl)propanoic acid is a valuable chemical intermediate with a well-defined structure and accessible synthetic route. This guide has provided a comprehensive, practical framework for its synthesis, purification, and rigorous characterization. By understanding its properties and handling requirements, researchers can effectively utilize this compound in the development of novel molecules for pharmaceutical and other applications.
References
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs.
- Chem-Impex. (n.d.). 3-(4-Methylphenyl)propionic acid.
- Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
- MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid.
- National Center for Biotechnology Information. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. PubChem.
- National Institute of Standards and Technology. (n.d.). Mecoprop. NIST WebBook.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 24). 3-Phenylpropionic acid.
- Organic Chemistry Tutor. (n.d.). Carboxylic Acids and Carboxylic Acid Derivatives.
- PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
- RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
- Santa Cruz Biotechnology. (n.d.). 3-(4-Chloro-phenyl)-2-methyl-propionic acid.
- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)propionic acid 97%.
- Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. nagwa.com [nagwa.com]
- 8. benchchem.com [benchchem.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mecoprop [webbook.nist.gov]
- 12. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 13. download.basf.com [download.basf.com]
- 14. spectrumchemical.com [spectrumchemical.com]
